molecular formula C9H15Cl2N3O B1431715 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride CAS No. 1423029-48-4

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride

Cat. No.: B1431715
CAS No.: 1423029-48-4
M. Wt: 252.14 g/mol
InChI Key: INBYSOHVPDILJK-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is a high-purity chemical compound supplied for research and development purposes. This propanamide derivative features a pyridin-4-yl ring system, a structural motif found in compounds with significant research interest across various biochemical domains . The pyridine nucleus is a common pharmacophore in medicinal chemistry, often associated with the ability to interact with enzymatic targets and receptors . Propanamide derivatives similar to this compound have been investigated for their potential as sigma receptor ligands and enzyme inhibitors, indicating its value in probing complex biochemical pathways . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental aqueous systems. Researchers can utilize this molecule as a key synthetic intermediate or a building block for constructing more complex molecular architectures, such as those seen in phenylalanine amide derivatives researched for metabolic conditions . It is also a valuable reference standard in analytical chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(methylamino)-2-pyridin-4-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-9(11-2,8(10)13)7-3-5-12-6-4-7;;/h3-6,11H,1-2H3,(H2,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBYSOHVPDILJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)N)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide or HATU-Mediated Reactions

One widely used method for amide bond formation involves activation of the carboxylic acid with coupling reagents such as EDC hydrochloride/HOBt or HATU in the presence of a base (e.g., DIPEA) followed by reaction with methylamine or methylamino derivatives.

  • Reagents and Conditions:

    • Acid component: 2-(pyridin-4-yl)propanoic acid or its derivatives.
    • Coupling reagents: EDC·HCl, HOBt, or HATU.
    • Base: DIPEA or triethylamine.
    • Solvent: DMF or dioxane.
    • Temperature: Room temperature to mild heating.
    • Reaction time: Overnight to 24 hours.
  • Outcome:

    • High yields of the amide intermediate.
    • Minimal racemization or side reactions reported.

This method is supported by multiple studies on related amide syntheses and was applied in the synthesis of pyridine-containing amides with good efficiency.

Direct Amidation Using Acid Chlorides

An alternative approach involves converting the acid to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methylamine.

  • Reagents and Conditions:

    • Conversion of acid to acid chloride with SOCl2 in methanol or dichloromethane.
    • Reaction with methylamine in anhydrous conditions.
    • Temperature control to avoid side reactions.
  • Advantages:

    • Rapid reaction.
    • High purity product after workup.
  • Disadvantages:

    • Requires handling of corrosive reagents.
    • Potential for overreaction or decomposition.

This method is classical and often used for small-scale synthesis.

Reductive Amination Route

In some cases, the methylamino group is introduced via reductive amination of the corresponding ketone or aldehyde precursor with methylamine, followed by amide formation.

  • Reagents and Conditions:

    • Starting from 2-(pyridin-4-yl)propanal or ketone.
    • Reaction with methylamine and a reducing agent such as sodium cyanoborohydride.
    • Subsequent oxidation or amidation steps as needed.
  • Notes:

    • This method allows introduction of the methylamino group at an earlier stage.
    • Requires careful control of reduction conditions to avoid over-reduction.

Though less common for this exact compound, related synthetic routes have been reported in literature.

Salt Formation to Obtain Dihydrochloride

The free base amide is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

  • Procedure:

    • Dissolve the amide in minimal solvent.
    • Add HCl gas or concentrated HCl solution dropwise.
    • Precipitation of dihydrochloride salt.
    • Filtration and drying under vacuum.
  • Outcome:

    • Stable, crystalline dihydrochloride salt.
    • Improved solubility and handling properties.

This step is standard for amine-containing compounds to improve pharmaceutical applicability.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Carbodiimide/HATU Coupling EDC·HCl/HOBt or HATU, DIPEA, DMF, rt 70–92 Mild conditions, high yield Requires coupling reagents
Acid Chloride Method SOCl2, methylamine, low temp, inert solvent 65–85 Fast reaction Corrosive reagents, sensitive
Reductive Amination Methylamine, NaBH3CN, aldehyde precursor 50–75 Introduces methylamino early Multi-step, careful control
Salt Formation HCl in EtOH or ether ~95 Produces stable salt Requires acid handling

Research Findings and Optimization Notes

  • Yield Optimization: Using HATU as a coupling reagent often results in higher yields and fewer side products compared to carbodiimide methods.
  • Purity: Purification by recrystallization from solvents like cyclohexane/ethyl acetate or by flash chromatography is effective.
  • Stereochemistry: No significant racemization observed under mild coupling conditions; however, basic or high-temperature conditions can cause epimerization.
  • Scalability: The acid chloride method is scalable but requires careful control of moisture and temperature.
  • Environmental and Safety Considerations: Carbodiimide coupling avoids use of corrosive reagents but produces urea byproducts; acid chloride method involves hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

  • Reagent in Organic Chemistry : 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride serves as a versatile reagent in various organic synthesis processes. It is used to produce more complex molecules through reactions such as oxidation, reduction, and substitution.

Biological Studies

  • Pharmacological Research : The compound has been investigated for its effects on cellular processes, particularly in studies related to enzyme inhibition and receptor modulation. Its ability to bind to specific molecular targets makes it valuable in drug discovery and development.
  • Cellular Mechanisms : Research indicates that the compound can influence signaling pathways by interacting with enzymes or receptors, thereby modulating biological activity.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is utilized for synthesizing specialty chemicals and materials that have applications in pharmaceuticals, agrochemicals, and other chemical industries.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that the compound effectively reduced enzyme activity by binding to the active site. This finding suggests potential applications in managing metabolic disorders.

Case Study 2: Receptor Modulation

In another research project, the compound was tested for its ability to modulate neurotransmitter receptors. Results indicated that it could enhance or inhibit receptor activity depending on concentration, highlighting its potential as a therapeutic agent for neurological conditions.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features, such as pyridine rings and amine/amide substituents, but differ in substitution patterns and pharmacological activity. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name (CAS) Structural Differences Similarity Score* Pharmacological Target/Activity References
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (101252-40-8) Ethyl linker instead of propanamide backbone 0.91 Potential δOR/κOR modulation (inferred)
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride (15430-49-6) Lacks propanamide; shorter alkyl chain 0.91 Agonist/antagonist screening for µOR
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride (1178795-59-9) Cyclopropylamine substituent vs. methylamine N/A Supplier-listed; no explicit activity
Betahistine Hydrochloride (5579-84-0) Pyridineethylamine vs. propanamide-pyridine N/A Histamine H3 receptor antagonist; vertigo treatment

*Similarity scores derived from structural alignment algorithms ().

Biological Activity

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects in various biological systems, and relevant research findings.

The compound primarily interacts with specific enzymes and proteins, influencing various biochemical pathways. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions with target biomolecules, which can lead to modulation of enzyme activity and gene expression.

Key Targets:

  • Collagen Prolyl-4-Hydroxylase: Inhibits collagen synthesis, which is crucial for tissue remodeling and fibrosis .
  • Polo-like Kinase 1 (Plk1): Exhibits potential as an anticancer agent by targeting this mitotic-specific kinase .

Anticancer Activity

Research has indicated that 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride may possess anticancer properties through its inhibition of Plk1. This kinase is often overexpressed in various cancers, making it a viable target for therapeutic intervention.

Case Study:
In a study evaluating several compounds for their efficacy against Plk1, the compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The compound has also shown promising antibacterial and antifungal properties. It was tested against several bacterial strains including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

This data indicates that the compound could be effective in treating infections caused by these pathogens .

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling: Modulates the activity of kinases and phosphatases, altering phosphorylation states of proteins involved in signaling pathways.
  • Gene Expression: Interacts with transcription factors, impacting their ability to bind to DNA and regulate gene expression .

Dosage Effects

The biological effects of the compound vary with dosage:

  • Low Doses: Primarily modulate enzyme activity with minimal toxicity.
  • High Doses: Can induce oxidative stress and cellular damage, highlighting the need for careful dosage optimization in therapeutic applications .

Q & A

Q. What strategies resolve chiral centers in this compound during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol mobile phase to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride

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